molecular formula C10H9NO B14688757 3-Phenyl-1H-pyrrol-1-ol CAS No. 34288-46-5

3-Phenyl-1H-pyrrol-1-ol

Cat. No.: B14688757
CAS No.: 34288-46-5
M. Wt: 159.18 g/mol
InChI Key: GFEOETSOHSKIDR-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrrol-1-ol is a heterocyclic compound that features a pyrrole ring substituted with a phenyl group at the 3-position and a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-pyrrol-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of benzoin with antipyrine amine and malononitrile in a non-polar solvent can yield the desired pyrrole derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to introduce the phenyl group onto the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-pyrrol-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group and the phenyl ring allows for diverse reactivity.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with reagents such as halogens or nitro groups under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce the fully saturated pyrrolidine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1H-pyrrol-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

34288-46-5

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1-hydroxy-3-phenylpyrrole

InChI

InChI=1S/C10H9NO/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-8,12H

InChI Key

GFEOETSOHSKIDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=C2)O

Origin of Product

United States

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